2-Bromo-3-fluoro-6-hydroxybenzaldehyde
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Overview
Description
2-Bromo-3-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate . The reaction mixture is then warmed to room temperature, extracted, and purified to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: 2-Bromo-3-fluoro-6-hydroxybenzoic acid.
Reduction Products: 2-Bromo-3-fluoro-6-hydroxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
- 2-Bromo-6-hydroxybenzaldehyde
Comparison: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms can influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQEBLDLBPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427382-15-7 |
Source
|
Record name | 2-bromo-3-fluoro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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